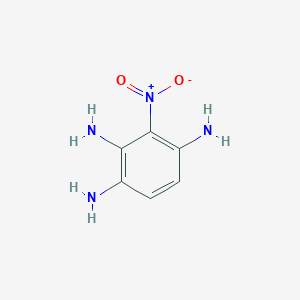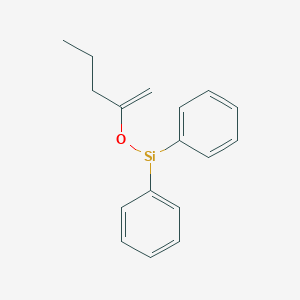
Diethyl(3-methylbutyl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(3-methylbutyl)alumane is an organoaluminum compound with the molecular formula C10H23Al. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often used as a catalyst or reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl(3-methylbutyl)alumane can be synthesized through the reaction of triethylaluminum with 3-methyl-1-butene. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
Preparation of Triethylaluminum: Triethylaluminum is prepared by the reaction of aluminum with ethyl chloride in the presence of a catalyst.
Reaction with 3-Methyl-1-butene: Triethylaluminum is then reacted with 3-methyl-1-butene to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process is typically carried out in stainless steel reactors equipped with cooling systems to manage the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions
Diethyl(3-methylbutyl)alumane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas or other reducing agents can be used.
Substitution: Halogenated compounds and other electrophiles are commonly used.
Major Products Formed
Oxidation: Aluminum oxides and organic by-products.
Reduction: Reduced organic compounds.
Substitution: Substituted organoaluminum compounds.
Scientific Research Applications
Diethyl(3-methylbutyl)alumane has several applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl(3-methylbutyl)alumane involves its ability to form complexes with other molecules. It can act as a Lewis acid, accepting electron pairs from other compounds, which facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Triethylaluminum: Similar in structure but lacks the 3-methylbutyl group.
Diisobutylaluminum hydride: Another organoaluminum compound with different alkyl groups.
Diethylaluminum chloride: Contains a chloride group instead of the 3-methylbutyl group.
Uniqueness
Diethyl(3-methylbutyl)alumane is unique due to the presence of the 3-methylbutyl group, which imparts specific reactivity and properties. This makes it particularly useful in certain catalytic and synthetic applications where other organoaluminum compounds may not be as effective.
Properties
CAS No. |
848724-42-5 |
|---|---|
Molecular Formula |
C9H21Al |
Molecular Weight |
156.24 g/mol |
IUPAC Name |
diethyl(3-methylbutyl)alumane |
InChI |
InChI=1S/C5H11.2C2H5.Al/c1-4-5(2)3;2*1-2;/h5H,1,4H2,2-3H3;2*1H2,2H3; |
InChI Key |
CZCINNGQOQLOGH-UHFFFAOYSA-N |
Canonical SMILES |
CC[Al](CC)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile](/img/structure/B14192388.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)

![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine](/img/structure/B14192411.png)

![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)

![N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14192430.png)
![Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14192442.png)




